

large-scale synthesis methods for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

CAS No.: 25209-46-5

Cat. No.: B2434618

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Application Note: Large-Scale Synthesis of **3-(4-Chlorophenyl)-3-hydroxypropanoic Acid**

Executive Summary

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, including GABA

receptor agonists (e.g., Baclofen analogs) and SGLT2 inhibitors. While traditional methods like the Reformatsky reaction provide robust access to racemic material, modern drug development demands high enantiomeric purity (>99% ee).[1]

This guide details two scalable protocols for the synthesis of the target compound:

- Method A (Biocatalytic): A green, high-yielding reduction of ethyl 3-(4-chlorophenyl)-3-oxopropionate using Ketoreductases (KREDs). This is the recommended route for GMP manufacturing due to superior enantioselectivity and atom economy.

- Method B (Chemical Asymmetric): Ruthenium-catalyzed asymmetric hydrogenation (Noyori type) for environments where biocatalysis is not feasible.

Strategic Route Selection

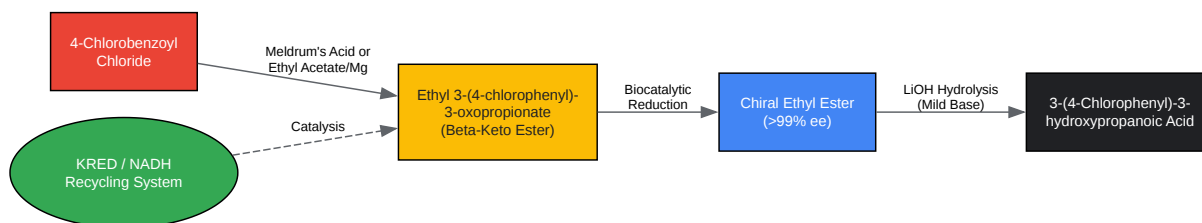
The synthesis hinges on the efficient reduction of the

-keto ester intermediate, Ethyl 3-(4-chlorophenyl)-3-oxopropionate.

Parameter	Method A: Biocatalytic Reduction	Method B: Ru- Catalyzed Hydrogenation	Method C: Reformatsky (Racemic)
Enantioselectivity	Excellent (>99% ee)	Good (90-97% ee)	N/A (Racemic)
Scalability	High (Fed-batch, 100g/L+)	High (Pressure vessel required)	Moderate (Zn waste management)
Conditions	Ambient temp, Aqueous buffer	High Pressure , Organic solvent	Reflux, Anhydrous
Cost Driver	Enzyme/Cofactor recycling	Ru-Catalyst/Ligand	Zinc/Waste disposal
Recommendation	Primary Choice (Pharma)	Secondary Choice	Baseline/Reference Std

Visual Workflow Analysis

The following diagram illustrates the retrosynthetic logic and process flow for the recommended Biocatalytic route.



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Figure 1: Process flow for the enantioselective synthesis of **3-(4-Chlorophenyl)-3-hydroxypropanoic acid**.

Detailed Protocols

Precursor Synthesis: Ethyl 3-(4-chlorophenyl)-3-oxopropionate

Note: This intermediate is commercially available but can be synthesized in-house for cost savings.

- Reaction: Acylation of Meldrum's acid with 4-chlorobenzoyl chloride, followed by ethanolysis.
- Yield: Typically 85-90%.
- QC Check: GC purity >98% required before proceeding to reduction.

Method A: Biocatalytic Reduction (Recommended)

Mechanism: Stereoselective hydride transfer from NADPH to the ketone carbonyl, mediated by a Ketoreductase (KRED) enzyme.[2] Glucose Dehydrogenase (GDH) recycles the cofactor.[3]

Materials:

- Substrate: Ethyl 3-(4-chlorophenyl)-3-oxopropionate (100 g).
- Enzyme: KRED-P1 (e.g., Chryseobacterium derived or Codexis panel variants).

- Cofactor: NADP+ (catalytic amount).
- Recycling System: Glucose and GDH.[2]
- Buffer: Potassium Phosphate (100 mM, pH 7.0).

Protocol:

- Buffer Prep: In a 2L reactor, charge 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0).
- Substrate Addition: Dissolve 100 g of substrate in 100 mL DMSO (or use as a neat suspension if enzyme tolerates). Add to reactor.
- Cofactor Mix: Add Glucose (120 g, 1.2 eq) and NADP+ (500 mg).
- Initiation: Add GDH (5 kU) and KRED enzyme (2-5 g depending on activity).
- Incubation: Stir at 30°C, 250 rpm. Maintain pH 7.0 by auto-titration with 2M NaOH (gluconic acid production lowers pH).
- Monitoring: Monitor consumption by HPLC. Reaction typically completes in 12–24 hours.
- Work-up:
 - Add Celite (20 g) and filter to remove biomass.
 - Extract filtrate with Ethyl Acetate (3 x 500 mL).
 - Dry organic layer () and concentrate to obtain the chiral ester.
- Hydrolysis (to Acid):
 - Dissolve ester in THF/Water (1:1).
 - Add LiOH (1.5 eq) at 0°C. Stir 2h.
 - Acidify to pH 2 with 1M HCl. Extract with EtOAc.[2]

- Crystallization: Recrystallize from Toluene/Heptane to upgrade ee if necessary.

Validation Data:

- Yield: >90% (isolated).
- Enantiomeric Excess: >99.5% (determined by Chiral HPLC, Chiralcel OD-H column).

Method B: Asymmetric Transfer Hydrogenation (Chemical)

Mechanism: Ruthenium-catalyzed transfer of hydrogen from formic acid/triethylamine to the ketone.

Materials:

- Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).
- Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
- Solvent: Dichloromethane (DCM) or DMF.

Protocol:

- Setup: Flame-dry a 1L 3-neck flask under Nitrogen.
- Charge: Add Ethyl 3-(4-chlorophenyl)-3-oxopropionate (50 g, 0.22 mol) and DCM (250 mL).
- Degas: Sparge with Nitrogen for 20 mins.
- Catalyst Addition: Add Ru-catalyst (0.5 mol%).
- Reagent Addition: Dropwise add Formic Acid/TEA mixture (3 eq) at 0°C.
- Reaction: Warm to room temperature and stir for 16–24 hours.
- Quench: Add water (200 mL). Separate layers.
- Purification: Wash organic layer with sat.^[2]

(to remove acid) and brine.

- Hydrolysis: Proceed as in Method A.

Troubleshooting:

- Low Conversion:[4] Ensure strict oxygen-free conditions; catalyst is air-sensitive.
- Low ee: Lower temperature to -10°C (will increase reaction time).

Quality Control & Specification

Test	Method	Specification
Appearance	Visual	White to off-white crystalline solid
Assay	HPLC (C18)	>98.0% w/w
Chiral Purity	Chiral HPLC	>99.0% ee (Target enantiomer)
Residual Solvent	GC-HS	<5000 ppm (Class 3 limit)
Water Content	Karl Fischer	<0.5%

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